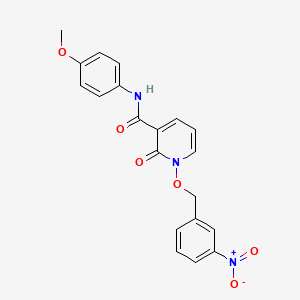
N-(4-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O6 and its molecular weight is 395.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
The compound has found use in organic synthesis, particularly in the protection strategies for amidine groups. Bailey et al. (1999) demonstrated the utility of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, facilitating the solution-phase synthesis of substituted benzamidines due to the mild deprotection conditions and facile introduction of protective groups (C. Bailey, Emma L. Baker, Judy F Hayler, & P. Kane, 1999).
Antidiabetic Activity
A series of N-substituted derivatives of dihydropyrimidine, sharing a similar core structure, have been synthesized and evaluated for their in vitro antidiabetic activity. Lalpara et al. (2021) explored these derivatives using an α-amylase inhibition assay, showcasing the potential of these compounds in the management of diabetes (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, & G. Dubal, 2021).
Material Science
In material science, Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch to a zwitterionic form upon irradiation with UV light. This polymer demonstrates potential applications in DNA condensation and release, as well as switching the antibacterial activity, highlighting the versatile applications of compounds with similar functional groups (P. Sobolčiak, M. Špírek, J. Katrlík, P. Gemeiner, I. Lacík, & P. Kasák, 2013).
Corrosion Inhibition
Mishra et al. (2018) investigated the role of electron-withdrawing and electron-donating groups on benzamide derivatives for the acidic corrosion inhibition of mild steel. Their findings indicated that methoxy and nitro substituents significantly impact the inhibition efficiency, demonstrating the practical applications of these compounds in corrosion prevention (Ankush Mishra, C. Verma, H. Lgaz, V. Srivastava, M. Quraishi, & E. Ebenso, 2018).
Pharmaceutical Research
Compounds containing the nitrobenzyl moiety have been explored for their potential in drug development, including as inhibitors of nucleoside transport and as intermediates in the synthesis of various pharmacologically active molecules. Research by Tromp et al. (2004) on nucleoside transport inhibitors exemplifies the utility of such compounds in designing drugs with improved oral absorption and CNS penetration (R. A. Tromp, Susan van Ameijde, C. Pütz, C. Sundermann, B. Sundermann, J. K. von Frijtag Drabbe Künzel, & A. IJzerman, 2004).
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-28-17-9-7-15(8-10-17)21-19(24)18-6-3-11-22(20(18)25)29-13-14-4-2-5-16(12-14)23(26)27/h2-12H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHCGTTXJOZJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B2893761.png)

![4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2893768.png)










![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2893784.png)